molecular formula C13H25NO4 B8233911 N-Boc-N-methyl-3-tert-butyl-L-alanine

N-Boc-N-methyl-3-tert-butyl-L-alanine

Cat. No.: B8233911
M. Wt: 259.34 g/mol
InChI Key: IPXPECOIMFVOLR-VIFPVBQESA-N
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Description

Significance of Non-Canonical Amino Acids in Advanced Synthetic Chemistry

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids traditionally encoded by the genetic code. nih.gov Their integration into peptides and proteins allows for the expansion of chemical diversity, conferring novel or improved functionalities. acs.orgrsc.orgacs.org This expansion of the amino acid repertoire is a powerful tool in protein engineering and drug discovery. rsc.orgacs.org

The use of ncAAs can introduce specific properties that affect the mechanism or outcome of enzymatic reactions, providing insights into enzyme functions. acs.org Furthermore, incorporating ncAAs can enhance the stability, selectivity, and activity of natural enzymes beyond what is achievable with canonical amino acids alone. acs.org In medicinal chemistry, peptidomimetics designed with ncAAs can overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.gov These modifications are crucial for developing new bioactive peptides for antimicrobial and anticancer applications. rsc.org

Overview of N-Methylated and Sterically Hindered Amino Acid Derivatives

N-methylation is one of the simplest and most minimal modifications that can be made to an amino acid or a peptide bond. nih.gov This modification removes the hydrogen-bonding capability of the amide nitrogen and increases lipophilicity, which can improve membrane permeability and bioavailability. monash.edu N-methylated amino acids are known to constrain the conformation of peptides, which can lead to more stable secondary structures and enhanced resistance to proteolytic degradation. nih.govnih.gov These properties make N-methylated peptides valuable as enzyme inhibitors, receptor antagonists, and agonists. nih.gov

However, the synthesis of peptides containing N-methylated and other sterically hindered amino acids presents significant challenges. ub.educem.com The steric bulk around the nitrogen atom can hamper the acylation (coupling) reaction during solid-phase peptide synthesis (SPPS), leading to slower reaction rates and lower yields. ub.eduresearchgate.net Despite these synthetic difficulties, the unique structural and functional advantages conferred by these residues ensure their continued importance in the development of novel peptide-based therapeutics. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,4-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-9(10(15)16)14(7)11(17)18-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXPECOIMFVOLR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc N Methyl 3 Tert Butyl L Alanine and Its Stereoisomers

Strategies for Stereoselective Formation of the α-Amino Acid Scaffold

The critical step in synthesizing N-Boc-N-methyl-3-tert-butyl-L-alanine is the creation of the chiral center at the α-carbon with the desired L-configuration. This is achieved through various stereoselective strategies, including leveraging the chiral pool and employing asymmetric synthesis techniques.

Chiral Pool Approaches and Precursor Chemistry

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.govwikipedia.org In the context of α-amino acid synthesis, naturally occurring amino acids, carbohydrates, and terpenes serve as versatile precursors. nih.govwikipedia.org For the synthesis of 3-tert-butyl-L-alanine, a common strategy involves starting with a commercially available and inexpensive chiral building block that already possesses the desired stereochemistry at a key position. nih.gov This pre-existing chirality is then transferred and preserved throughout the synthetic sequence to establish the final stereocenter of the target molecule. ankara.edu.tr

For instance, L-serine, a natural amino acid, can be utilized as a chiral precursor. Its functional groups offer handles for chemical transformations to build the tert-butyl side chain while retaining the L-configuration at the α-carbon. ankara.edu.tr This approach is attractive due to the abundance and low cost of many chiral pool molecules. nih.gov

Asymmetric Synthesis Techniques and Diastereoselective Routes

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the creation of chiral molecules from achiral or racemic precursors. researchgate.net These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

One notable technique is the asymmetric Strecker synthesis, which can be adapted for the preparation of α-amino acids with β-branched side chains. researchgate.netnih.gov This method involves the addition of a cyanide source to a chiral imine or imine equivalent, leading to the formation of a chiral α-aminonitrile, which can then be hydrolyzed to the desired amino acid. The stereochemical outcome is directed by a chiral auxiliary, such as a p-toluenesulfinylimine, which induces facial selectivity in the nucleophilic attack. nih.gov

Another approach involves the asymmetric hydrogenation of α-enamides, which can produce β-branched amino acids with high enantioselectivity. acs.org Additionally, organocatalyzed asymmetric Mannich-type reactions have been developed for the enantioselective synthesis of non-proteinogenic α-amino acids. rsc.org These reactions provide a direct route to chiral β-amino carbonyl compounds, which can be further elaborated to the target amino acids. nih.gov

Regioselective N-Methylation and Protection of the α-Amino Group

Following the stereoselective formation of the 3-tert-butyl-L-alanine scaffold, the next crucial steps involve the protection of the α-amino group and its subsequent methylation. These transformations must be performed with high regioselectivity to avoid unwanted side reactions.

Implementation of Boc Protection using Di-tert-butyl Dicarbonate

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgmychemblog.comechemi.com Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride (B1165640), Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk

The reaction is versatile and can be carried out under various conditions. fishersci.co.uk Common solvent systems include water, tetrahydrofuran (THF), acetonitrile, or mixtures thereof. fishersci.co.uk The choice of base is also flexible, with sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) being frequently employed. wikipedia.orgfishersci.co.uk The Boc group is valued for its stability to a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orglibretexts.org

Table 1: Common Conditions for Boc Protection of Amino Acids

ReagentBaseSolvent(s)Temperature
Di-tert-butyl dicarbonateSodium hydroxideWater/THFRoom Temperature
Di-tert-butyl dicarbonateSodium bicarbonateWater/ChloroformReflux
Di-tert-butyl dicarbonateDMAPAcetonitrileRoom Temperature

This table presents a summary of common reaction conditions and is not exhaustive.

Methods for N-Methylation and Control of Reaction Parameters

The N-methylation of Boc-protected amino acids requires careful control to ensure that methylation occurs exclusively at the nitrogen atom of the carbamate. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (MeI), in an aprotic solvent like THF. acs.orgwikidot.comnih.gov

In this procedure, the Boc-protected amino acid is doubly deprotonated by NaH, forming a dianion at both the carboxylic acid and the N-H of the carbamate. wikidot.com The sodium cation is believed to chelate with the carboxylate group, which slows down its methylation. acs.orgnih.gov This allows for the preferential methylation of the more nucleophilic nitrogen anion. acs.org Subsequent acidic workup protonates the carboxylate to yield the N-Boc-N-methyl amino acid. wikidot.com

Isotopic labeling studies have confirmed that the reaction proceeds via an Sₙ2 mechanism, ruling out an alternative pathway involving a carbene intermediate. acs.org

Table 2: Typical Reagents and Conditions for N-Methylation of Boc-Protected Amino Acids

Methylating AgentBaseSolventKey Feature
Methyl IodideSodium HydrideTHFSelective N-methylation due to carboxylate chelation by Na⁺. acs.orgnih.gov

This table highlights a widely used method for N-methylation.

Optimization of Synthetic Routes for Research Scale and Purity

Optimizing the synthetic route for research-scale production of this compound involves maximizing yield and purity while considering factors such as reaction time and ease of purification. csbio.comcreative-peptides.com For research purposes, where smaller quantities are often required, the focus is on reliable and high-yielding steps that minimize the formation of impurities. nih.gov

Key optimization strategies include:

Sequence Analysis: Before synthesis, analyzing the target molecule to anticipate potential challenges, such as steric hindrance in the N-methylation step due to the bulky tert-butyl group. creative-peptides.com

Reaction Condition Tuning: Fine-tuning parameters such as temperature, reaction time, and stoichiometry of reagents for each step to enhance conversion and minimize side reactions. csbio.com For instance, in the N-methylation step, the order of addition of reagents can be crucial. wikidot.com

Purification Techniques: Employing appropriate purification methods at each stage. This may involve extraction, crystallization, or chromatography to isolate the desired intermediate and final product with high purity. creative-peptides.com For example, after N-methylation, an acidic workup followed by extraction is a standard procedure to isolate the product. wikidot.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

Traditional methods for the N-methylation of amino acids often rely on stoichiometric amounts of hazardous reagents such as methyl iodide or dimethyl sulfate, which generate significant waste and pose safety concerns. In contrast, modern sustainable protocols prioritize the use of catalytic methods, renewable resources, and environmentally benign reaction media.

A significant advancement in the green synthesis of N-methylated amines, including N-Boc protected amino acids, is the development of a magnesium-catalyzed reduction of the N-Boc group itself. This innovative approach utilizes the Boc protecting group as a masked methyl precursor, offering a sustainable alternative to conventional methylation techniques. organic-chemistry.orgnih.govresearchgate.netresearchgate.netacs.org The reaction is catalyzed by dibutylmagnesium (MgBu₂) and employs a borane reducing agent, such as pinacolborane (HBpin), under solvent-free conditions. organic-chemistry.orgnih.govresearchgate.net This method is notable for its high efficiency and broad applicability to various N-Boc protected amines. organic-chemistry.orgnih.govresearchgate.net

The general scheme for this transformation involves the reduction of the carbamate functionality of the Boc group to a methyl group. Mechanistic studies suggest that an active magnesium-hydride species is crucial for all steps of the reduction, including the cleavage of the C-O bonds within the Boc group. organic-chemistry.org This process is highly attractive from a green chemistry perspective due to its solvent-free nature, high atom economy, and the use of an earth-abundant metal catalyst.

While specific data for the application of this magnesium-catalyzed method to N-Boc-3-tert-butyl-L-alanine is not explicitly detailed in the seminal literature, the reported scope of the reaction includes a variety of N-Boc protected amines with diverse steric and electronic properties, suggesting its potential applicability to this sterically demanding substrate. organic-chemistry.orgnih.govresearchgate.net

Another avenue for the sustainable synthesis of the parent amino acid, L-tert-leucine, involves biocatalytic methods. Enzymatic synthesis offers numerous advantages, including high stereoselectivity, mild reaction conditions, and the use of renewable starting materials. For instance, L-tert-leucine can be synthesized from trimethylpyruvate using branched-chain aminotransferases or leucine dehydrogenase. These enzymatic processes operate in aqueous media and avoid the use of harsh chemicals and protecting groups, aligning perfectly with the principles of green chemistry.

Further research into the direct enzymatic N-methylation of N-Boc-3-tert-butyl-L-alanine could provide an even more streamlined and sustainable synthetic route. The development of novel biocatalysts with tailored substrate specificities is a promising area of ongoing research.

Below is a table summarizing the key aspects of the magnesium-catalyzed N-methylation as a green synthetic protocol.

ParameterDescriptionGreen Chemistry Principle Addressed
Catalyst Dibutylmagnesium (MgBu₂)Use of Catalysis, Use of Earth-Abundant Metals
Reducing Agent Pinacolborane (HBpin)Use of Safer Reagents
Reaction Conditions Solvent-freePrevention of Waste, Safer Solvents and Auxiliaries
Substrate N-Boc protected aminesAtom Economy (Boc group as methyl source)
Product N-methyl aminesHigh Yield, Clean Reaction
Byproducts Boron-containing speciesDesign for Degradation (byproducts are generally manageable)

Advanced Characterization and Structural Elucidation of N Boc N Methyl 3 Tert Butyl L Alanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state conformation and stereochemical integrity of N-Boc-N-methyl-3-tert-butyl-L-alanine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, offering insights into the molecule's preferred conformation.

Due to the presence of the bulky tert-butyl groups on both the side chain and the Boc-protecting group, as well as N-methylation, hindered rotation around the Cα-Cβ and the amide bonds is expected. This restricted rotation can lead to the presence of rotamers in solution, which may be observable by NMR spectroscopy, often as a broadening or duplication of specific signals, particularly at lower temperatures.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and Boc groups, as well as the steric environment.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
C(CH₃)₃ (Boc)~1.45Singlet-
C(CH₃)₃ (side chain)~0.95Singlet-
N-CH₃~2.90Singlet-
Cα-H~4.50Doublet of Doublets~4-10
Cβ-H₂~1.80-2.20Multiplet-

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will complement the proton data, providing chemical shifts for all carbon atoms, including the quaternary carbons of the tert-butyl groups and the carbonyl carbons.

Carbon AssignmentExpected Chemical Shift (ppm)
C(CH₃)₃ (Boc)~28.5
C(CH₃)₃ (side chain)~29.8
C (Boc)~80.0
C (side chain)~34.0
N-CH₃~32.5
~60.0
~40.0
C=O (Boc)~155.0
C=O (acid)~175.0

Conformational analysis using 2D NMR techniques such as NOESY would be critical in defining the spatial relationship between the N-methyl group, the bulky side chain, and the Boc-protecting group. The presence or absence of specific NOE cross-peaks would help to establish the predominant rotameric state in solution.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for confirming the enantiomeric purity and absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule. researchgate.netnih.gov

For an L-amino acid derivative, a characteristic CD spectrum is expected. The n → π* electronic transition of the carboxylic acid chromophore typically gives rise to a positive Cotton effect in the 210-230 nm region for L-amino acids. nih.gov The exact position and intensity of this band can be influenced by the solvent and the nature of the N-protecting group and side chain. The N-Boc group itself has a chromophore that will contribute to the CD spectrum.

The presence of a single, well-defined Cotton effect, consistent with the L-configuration, would provide strong evidence for the high enantiomeric purity of the compound. The appearance of a signal corresponding to the D-enantiomer would indicate enantiomeric contamination. While ORD provides complementary information, CD spectroscopy is generally preferred for its higher resolution and sensitivity in the relevant spectral regions.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, revealing the preferred solid-state conformation.

Based on studies of other N-Boc protected amino acids and peptides, several structural features can be anticipated. researchgate.net The urethane group of the Boc moiety is expected to adopt a trans conformation. The crystal packing would likely be influenced by hydrogen bonding interactions involving the carboxylic acid group, potentially forming dimeric structures or extended networks. The bulky tert-butyl groups will significantly influence the crystal packing, likely leading to a structure that minimizes steric clashes.

A hypothetical crystallographic data table is presented below, illustrating the type of information that would be obtained from such an analysis.

ParameterExpected Value
Crystal SystemOrthorhombic or Monoclinic
Space GroupP2₁2₁2₁ or P2₁
a (Å)10-15
b (Å)8-12
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)2000-3000
Z4

This detailed structural information is invaluable for computational modeling and for understanding how the molecule might interact with other molecules, such as in the active site of an enzyme or as a component of a larger peptide.

Advanced Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for monitoring its synthesis and purification. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₂₅NO₄.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns of the molecule, providing further structural confirmation. Key expected fragmentation pathways for the [M+H]⁺ ion include:

Loss of isobutylene (56 Da): A characteristic fragmentation of the Boc group, leading to the formation of a carbamic acid intermediate which can then lose CO₂.

Loss of the entire Boc group (100 Da): Resulting from the cleavage of the N-C bond of the urethane.

Loss of the tert-butyl group from the side chain (57 Da): A common fragmentation for molecules containing this bulky group.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.

These predictable fragmentation patterns serve as a fingerprint for the molecule, allowing for its unambiguous identification.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. High-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) can be used to determine the chemical purity by separating the target compound from any starting materials, byproducts, or other impurities.

To determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids. phenomenex.com

The successful separation of the L- and D-enantiomers would result in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks. For a highly pure L-enantiomer, a single major peak corresponding to the L-form would be observed, with a very small or non-existent peak for the D-enantiomer. The development of a robust chiral HPLC method is critical for quality control and to ensure the stereochemical integrity of the compound for its intended applications.

Application As a Chiral Building Block in Complex Chemical Syntheses

Incorporation into Peptide Architectures

The integration of N-Boc-N-methyl-3-tert-butyl-L-alanine into peptide sequences presents both opportunities and challenges for chemists. The N-methylation and the bulky side chain significantly impact coupling efficiencies and the conformational properties of the resulting peptides. Methodologies for its incorporation are primarily divided into solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The incorporation of sterically hindered N-methylated amino acids like this compound into a growing peptide chain on a solid support requires robust coupling reagents to overcome the steric hindrance.

Standard coupling reagents can often prove insufficient for achieving high yields. Research into the synthesis of N-methyl-rich peptides has shown that phosphonium (B103445) and uronium/aminium salt-based reagents are particularly effective. For the coupling of protected N-methylamino acids, reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or a combination of PyBOP and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have demonstrated significant promise in achieving efficient amide bond formation. nih.gov More potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often necessary for coupling bulky N-alkylamino acids.

The general cycle for incorporating this compound in an Fmoc-based SPPS strategy would involve the following steps after the deprotection of the N-terminal Fmoc group of the resin-bound peptide:

Activation: The carboxylic acid of this compound is pre-activated with a suitable coupling reagent (e.g., HATU, PyAOP) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in a solvent like N,N-dimethylformamide (DMF).

Coupling: The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed. Due to the steric hindrance, extended coupling times or double coupling cycles may be necessary to ensure complete reaction.

Washing: Following the coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

Solution-Phase Peptide Synthesis (LPPS) Techniques

While SPPS offers advantages in terms of ease of purification, solution-phase peptide synthesis (LPPS) remains a powerful technique, particularly for the large-scale synthesis of shorter peptides or for fragments that are later used in convergent synthesis strategies.

In LPPS, the coupling of this compound to another amino acid ester or peptide fragment is typically carried out in an organic solvent. The choice of coupling reagent is again crucial. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, are commonly employed.

A typical solution-phase coupling would involve dissolving the N-Boc-protected amino acid and the amino component (e.g., an amino acid methyl ester) in a suitable solvent like dichloromethane (B109758) (DCM) or DMF. The coupling reagent and any additives are then added, and the reaction is stirred until completion. Purification of the resulting dipeptide is then carried out using techniques such as column chromatography or recrystallization.

Challenges and Strategies for Preventing Racemization in Coupling Reactions

A significant challenge in peptide synthesis, particularly when dealing with activated amino acids, is the risk of racemization at the α-carbon. This issue can be exacerbated with certain amino acids and coupling conditions. For N-methylated amino acids, the potential for racemization during activation and coupling must be carefully managed to ensure the stereochemical integrity of the final peptide.

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can readily epimerize. The rate of racemization is influenced by factors such as the nature of the protecting group, the coupling reagent, the base used, and the reaction temperature.

Several strategies are employed to minimize racemization:

Use of Additives: The addition of reagents like HOBt or its aza-analogue HOAt to carbodiimide-mediated couplings is a standard practice. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. chempep.com

Choice of Coupling Reagent: The selection of the coupling reagent itself can impact the level of racemization. Reagents that promote rapid coupling can reduce the time the activated amino acid is susceptible to racemization.

Base Selection: The choice and stoichiometry of the base used during coupling are critical. Weakly basic tertiary amines are generally preferred over stronger, more hindered bases which can promote oxazolone (B7731731) formation.

Temperature Control: Performing coupling reactions at lower temperatures can help to reduce the rate of racemization.

Studies on racemization in SPPS have shown that even under standard conditions, low levels of epimerization can occur, and careful optimization of the coupling protocol is necessary for each specific amino acid. researchgate.netnih.gov

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The incorporation of this compound is a key strategy in the design of peptidomimetics and conformationally constrained peptides. These modified peptides are often developed to improve biological activity, metabolic stability, and bioavailability compared to their natural counterparts. The unique structural features of this amino acid play a crucial role in dictating the three-dimensional structure of the resulting molecule.

Influence on Peptide Secondary Structure and Conformational Preferences

The presence of an N-methyl group on the peptide backbone removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This has a profound impact on the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by a network of hydrogen bonds.

The introduction of N-methylated residues can induce specific turns or kinks in the peptide chain, leading to more defined and often constrained conformations. The bulky tert-butyl side chain of this compound further restricts the accessible conformational space by limiting the rotation around the backbone dihedral angles (phi, ψ).

Computational and experimental studies on peptides containing N-methylated alanine (B10760859) (NMeAla) have shown that they can favor unique secondary structures. For instance, poly-NMeAla has been shown to populate a helical structure devoid of hydrogen bonds, which is instead stabilized by carbonyl-carbonyl interactions. nih.gov In solution, these peptides tend to adopt β-strand-like structures. nih.govresearchgate.net The specific dihedral angles adopted by peptides containing N-methylated residues are a subject of detailed conformational analysis using techniques like NMR spectroscopy and X-ray crystallography. nih.gov

The table below summarizes typical backbone dihedral angles for different secondary structures, providing a context for the conformational influence of modified amino acids.

Secondary StructureTypical φ Angle (°)Typical ψ Angle (°)
Right-handed α-helix-57-47
Parallel β-sheet-119113
Antiparallel β-sheet-139135
Type I β-turn (i+1)-60-30
Type I β-turn (i+2)-900

Note: These are idealized values and can vary. The incorporation of N-methyl-3-tert-butyl-L-alanine would be expected to significantly perturb these values, leading to unique conformational landscapes.

Role in Modulating Molecular Recognition and Binding Interactions

The defined three-dimensional structure of peptides is paramount for their ability to interact with biological targets such as receptors and enzymes. By introducing conformational constraints, this compound can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity.

The N-methyl group, in addition to its conformational effects, can also improve the pharmacokinetic properties of a peptide by increasing its resistance to enzymatic degradation by proteases. The bulky tert-butyl group can also contribute to the binding affinity by engaging in favorable van der Waals interactions within a receptor's binding pocket.

The design of peptidomimetics often involves a careful balance of conformational rigidity and flexibility. The strategic placement of residues like N-methyl-3-tert-butyl-L-alanine allows chemists to fine-tune the shape and properties of a peptide to optimize its interaction with a specific biological target. Studies on the molecular recognition of methylated amino acids by synthetic receptors have highlighted the importance of the methyl group in modulating binding affinity. rsc.orgmdpi.comnih.gov This principle extends to the interaction of N-methylated peptides with their biological receptors, where the methyl group can play a direct role in the binding event or indirectly influence binding through its conformational effects.

Utilization in Natural Product Synthesis and Analog Development

While a comprehensive survey of the literature does not reveal the explicit use of this compound in the total synthesis of a major, named natural product to date, the incorporation of structurally related, sterically demanding N-methylated amino acids is a well-established strategy to enhance the biological activity and metabolic stability of peptide-based natural product analogs. The tert-butyl group in this compound provides significant steric bulk, which can be instrumental in enforcing specific peptide conformations and modulating protein-protein interactions.

The development of analogs of complex macrocyclic peptides often involves the strategic replacement of native amino acid residues with non-natural ones to probe structure-activity relationships (SAR). The incorporation of N-methylated amino acids, such as the one , is a common tactic to improve pharmacokinetic properties by reducing susceptibility to enzymatic degradation. chemimpex.comnih.govnih.gov The tert-butyl moiety further contributes to this effect by shielding the peptide backbone.

For instance, in the synthesis of various peptide-based drug candidates, N-Boc-N-methyl-L-alanine (a less sterically hindered analog) serves as a crucial building block. chemimpex.com Its inclusion helps in designing novel pharmaceuticals that target specific biological pathways with enhanced efficacy. chemimpex.com The principles guiding the use of this simpler analog are directly applicable to the more sterically encumbered this compound, suggesting its potential in the synthesis of next-generation peptide therapeutics and complex natural product analogs where precise conformational control is paramount.

Contributions to the Development of Chiral Catalysts and Ligands

N-Boc protected amino acids are fundamental precursors in the synthesis of a wide array of chiral ligands for asymmetric catalysis. These ligands, which often feature phosphorus, nitrogen, or oxygen donor atoms, play a pivotal role in controlling the stereochemical outcome of chemical reactions. The chirality of the starting amino acid is transferred to the ligand framework, creating a chiral environment around a metal center that directs the formation of one enantiomer of the product over the other.

While specific examples detailing the use of this compound for the synthesis of a named chiral catalyst are not prevalent in the current literature, the general synthetic routes to important classes of chiral ligands heavily rely on amino acid derivatives. These include:

Chiral P,N-Ligands: These ligands, containing both a phosphorus and a nitrogen donor atom, are highly effective in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylations and manganese-catalyzed hydroaminations. nih.govnih.govfigshare.comacs.org The synthesis of such ligands often starts from a chiral amino acid, which is elaborated to introduce a phosphine (B1218219) moiety. The bulky tert-butyl group of this compound could be exploited to create a sterically demanding pocket around the metal center, potentially leading to higher enantioselectivities in catalytic reactions.

Chiral Bis(oxazoline) (BOX) Ligands: BOX ligands are another class of "privileged" ligands that have found broad application in asymmetric catalysis. Their synthesis typically involves the condensation of a chiral amino alcohol, which can be derived from an amino acid, with a dinitrile or diacid. The stereochemistry of the amino acid dictates the chiral environment of the resulting metal-BOX complex.

The research into novel chiral ligands is an ongoing endeavor, and the use of sterically hindered amino acids like this compound represents a promising avenue for the development of new and more effective catalysts. The combination of the N-methylation and the tert-butyl group offers a unique steric and electronic profile that could lead to the discovery of catalysts with enhanced activity and selectivity for challenging asymmetric transformations.

Conformational Analysis and Structure Reactivity Relationships of N Boc N Methyl 3 Tert Butyl L Alanine Containing Molecules

Computational Chemistry Approaches for Conformational Landscape Exploration of N-Boc-N-methyl-3-tert-butyl-L-alanine Containing Molecules

The conformational landscape of peptides and amino acid derivatives is critical to their biological activity and physicochemical properties. For structurally complex molecules like this compound, which contains both a sterically demanding tert-butyl group and an N-methylated backbone, computational chemistry offers powerful tools to explore the accessible conformations that might be difficult to characterize solely through experimental methods.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are instrumental in providing a detailed understanding of the electronic structure and energetics of molecular systems. For this compound, QM methods can be employed to determine the relative energies of different conformers, the rotational barriers of dihedral angles, and the geometric parameters of stable structures.

Density Functional Theory (DFT) is a commonly used QM method that offers a good balance between accuracy and computational cost. By performing a systematic search of the conformational space through variation of key dihedral angles (φ, ψ, and side-chain rotamers), DFT calculations can identify the low-energy conformations of the molecule. These calculations can reveal the impact of the bulky tert-butyl group and the N-methyl group on the backbone and side-chain geometries. For instance, N-methylation is known to lower the energy barrier between the cis and trans conformations of the amide bond, and QM calculations can quantify this effect for this compound. rsc.org

Molecular Dynamics (MD) Simulations

While QM calculations provide static pictures of low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape by simulating the movement of atoms over time. MD simulations can be used to explore the accessible conformations of peptides containing this compound in different environments, such as in vacuum or in explicit solvent.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This allows for the observation of conformational transitions and the characterization of the flexibility of the molecule. For peptides containing this compound, MD simulations can reveal how the combination of N-methylation and the bulky side chain restricts the accessible conformational space. nih.gov

The results from MD simulations can be analyzed to generate Ramachandran plots, which show the distribution of backbone dihedral angles (φ and ψ), and to determine the preferred side-chain rotamers. These simulations can also provide information on the formation and breaking of intramolecular hydrogen bonds, offering a more complete picture of the molecule's dynamic behavior. Computational studies on related N-methylated cyclic peptides have demonstrated the utility of MD simulations in predicting conformational preferences that influence properties like membrane permeability. nih.gov

Experimental Probes of Conformational Dynamics

Experimental techniques provide crucial validation for the conformational landscapes predicted by computational methods. For molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing conformational dynamics in solution.

One-dimensional ¹H NMR spectra can provide information about the chemical environment of protons in the molecule. The chemical shifts of amide and α-protons are sensitive to the local conformation. ub.edu For instance, the presence of a tert-butyl group can be readily identified in ¹H NMR spectra due to its intense and sharp singlet signal. anu.edu.auresearchgate.netanu.edu.au

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space distances between protons. The presence of specific NOE cross-peaks can provide evidence for particular folded or extended conformations. For example, NOEs between the N-methyl group and adjacent protons can help to determine the preferred orientation of the N-methylated peptide bond.

Furthermore, coupling constants (J-values) obtained from NMR spectra can be used to determine dihedral angles through the Karplus equation. This information is valuable for defining the backbone and side-chain conformations. Temperature-dependent NMR studies can also be employed to investigate the thermodynamics of conformational equilibria and the stability of intramolecular hydrogen bonds.

Impact of N-Methylation and Steric Bulk on Backbone Flexibility and Side-Chain Rotamer Preferences

The introduction of an N-methyl group and a bulky tert-butyl side chain in this compound has a profound impact on its conformational properties.

Backbone Flexibility: N-methylation of the peptide backbone eliminates the amide proton, which is a hydrogen bond donor. This modification can disrupt secondary structures like helices and sheets that rely on hydrogen bonding. nih.gov However, it also introduces steric constraints that can limit the accessible range of the backbone dihedral angles φ and ψ. The interplay between the loss of hydrogen bonding capability and increased steric hindrance from the N-methyl group can lead to a more rigid peptide backbone. nih.gov The bulky tert-butyl group further restricts the conformational freedom of the backbone, leading to a more defined set of preferred conformations.

The following table summarizes the expected impact of these modifications on the conformational parameters of a peptide chain.

FeatureEffect of N-MethylationEffect of Tert-Butyl Side ChainCombined Effect
Backbone Dihedral Angles (φ, ψ) Restricted range due to steric hindrance from the methyl group.Restricted range due to steric hindrance from the side chain.Significantly restricted conformational space, leading to a more defined backbone structure.
Amide Bond (ω) Lower energy barrier for cis-trans isomerization.Indirect influence through steric interactions with the backbone.Potential for both cis and trans amide bond conformations, with the equilibrium influenced by the local environment.
Side-Chain Rotamers (χ) Indirectly influences side-chain preferences by altering backbone conformation.Strong preference for specific rotamers to avoid steric clashes.A limited set of preferred side-chain conformations, which in turn can dictate the overall fold.

Elucidation of Intramolecular Hydrogen Bonding and Steric Interactions

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions, primarily hydrogen bonding and steric effects.

Intramolecular Hydrogen Bonding: The N-Boc protecting group contains a carbonyl oxygen that can act as a hydrogen bond acceptor. While the N-methylated amide nitrogen cannot act as a hydrogen bond donor, other potential donors within a peptide sequence could interact with the Boc carbonyl. The formation of such intramolecular hydrogen bonds can stabilize specific folded conformations. However, the presence of the bulky N-methyl and tert-butyl groups can also sterically hinder the formation of otherwise favorable hydrogen bonds. Computational studies are particularly useful in identifying and quantifying the strength of these potential intramolecular hydrogen bonds. amanote.com

Steric Interactions: Steric hindrance is a dominant factor in determining the conformational landscape of this compound. The large tert-butyl group creates significant steric repulsion with the N-methyl group, the Boc protecting group, and other parts of the peptide backbone. To alleviate these steric clashes, the molecule is forced to adopt specific conformations that maximize the distance between these bulky groups. These steric interactions are the primary reason for the restricted backbone and side-chain flexibility discussed in the previous section. The interplay of these repulsive steric forces and stabilizing intramolecular interactions ultimately defines the low-energy conformational states of molecules containing this sterically hindered amino acid.

The following table lists the key intramolecular interactions and their likely influence on the conformation of this compound.

Interaction TypePotential Atoms InvolvedExpected Influence on Conformation
Intramolecular Hydrogen Bond Boc carbonyl oxygen (acceptor) with a suitable donorStabilization of folded or turn-like structures.
Steric Repulsion Between the tert-butyl group and the N-methyl groupStrong restriction of side-chain and backbone dihedral angles.
Steric Repulsion Between the tert-butyl group and the Boc groupFurther limitation of the accessible conformational space.
Steric Repulsion Between the N-methyl group and adjacent residuesCan influence the local backbone conformation and favor more extended structures.

Chemical Transformations and Derivatization Strategies

Methods for Selective N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under various conditions and its susceptibility to removal under acidic treatment. prepchem.com The deprotection proceeds via a mechanism involving protonation and subsequent fragmentation to release the free amine, along with carbon dioxide and a stabilized tertiary carbocation (tert-butyl cation). nih.gov However, the choice of deprotection conditions is critical to avoid unwanted side reactions, especially for a sterically hindered and N-methylated substrate like N-Boc-N-methyl-3-tert-butyl-L-alanine.

The most common method for N-Boc deprotection involves strong acids, typically trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (B109758) (DCM). chemicalbook.commasterorganicchemistry.com The acidic environment facilitates the cleavage of the carbamate bond.

A significant challenge during acidolytic deprotection is the generation of the highly reactive tert-butyl cation. peptide.com This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the target molecule or other sensitive functional groups present. peptide.com To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. acs.orgchinesechemsoc.org The selection of scavengers is crucial for preserving the integrity of the desired product.

Commonly used scavenger cocktails are designed to efficiently capture the tert-butyl cation. Water can serve as a simple scavenger, but more effective options are often employed, particularly in peptide synthesis. chinesechemsoc.org

Scavenger(s)Typical Reagent CocktailRationale and Application
Triisopropylsilane (TIS)TFA/TIS/H₂O (95:2.5:2.5)TIS is a highly effective carbocation scavenger. This is a standard and robust cocktail for general peptide cleavage and deprotection. chinesechemsoc.org
Thioanisole & Ethanedithiol (EDT)TFA/Thioanisole/EDTThiol-based scavengers are particularly useful for protecting sensitive residues like tryptophan and methionine from alkylation. acs.orgchinesechemsoc.org
PhenolTFA/PhenolPhenol acts as an effective scavenger for cations and is often included in cleavage mixtures. chinesechemsoc.org
Water (H₂O)TFA/H₂O (95:5)A simple mixture where water acts as the primary scavenger, quenching the tert-butyl cation to form tert-butanol. nih.gov

This table presents common scavenger cocktails used in acidolytic deprotection reactions, which are applicable to derivatives of this compound.

The trifluoroacetic acid-mediated removal of tert-butyl-based protecting groups results in the formation of tert-butyl trifluoroacetate, which itself can act as an alkylating agent. acs.org Scavengers are effective because they can destroy this ester in addition to trapping the free cation. acs.org

While effective, strong acidic conditions can be incompatible with other acid-sensitive functional groups. This has driven the development of milder and more selective deprotection protocols.

Deep Eutectic Solvents (DES): A notable green chemistry approach involves the use of Deep Eutectic Solvents. A DES composed of choline chloride and p-toluenesulfonic acid (ChCl:pTSA) serves as both the reaction medium and the catalyst for N-Boc deprotection. chemrxiv.org This method offers several advantages, including operational simplicity, short reaction times, and avoidance of hazardous volatile organic solvents. chemrxiv.orgnih.gov The reaction proceeds efficiently for various N-Boc protected amino acids and dipeptides, yielding the deprotected amine salts in excellent yields. chemrxiv.org

Other Mild Reagents:

Oxalyl chloride in methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature. The reaction is generally complete within a few hours and demonstrates a broader mechanistic action than simple in situ generation of HCl. researchgate.net

Aqueous Phosphoric Acid: The use of aqueous phosphoric acid in a solvent like tetrahydrofuran (THF) is an effective, environmentally benign, and selective method for cleaving tert-butyl carbamates while leaving other sensitive groups intact. prepchem.com

Lewis Acids: Certain Lewis acids, such as zinc bromide (ZnBr₂) or a cerium(III) chloride-sodium iodide system, can catalyze the removal of the N-Boc group under non-protic conditions, offering an alternative pathway that can be milder towards other parts of the molecule. chemicalbook.comnih.gov

Thermal Deprotection: In some cases, the N-Boc group can be removed simply by heating the substrate in a suitable high-boiling solvent, such as dioxane or toluene, although this method is less common and depends on the thermal stability of the molecule. researchgate.netrsc.org

Side-Chain Functionalization and Modification of the tert-Butyl Group

The tert-butyl side chain of this compound is generally considered chemically inert due to the strength and non-polarity of its C-H bonds. Direct functionalization of this group is challenging and not achievable through conventional synthetic methods. The steric bulk of the tert-butyl group, while a key feature for influencing molecular conformation, also shields the C-H bonds from attack. chemrxiv.orgresearchgate.net

However, recent advances in the field of C-H activation have opened new possibilities for modifying such unreactive aliphatic groups. These cutting-edge techniques can transform the tert-butyl moiety from a passive steric element into a modifiable functional group handle.

Catalytic C-H Oxidation: One of the most promising strategies is the direct, non-directed hydroxylation of primary C-H bonds. Research has demonstrated that an electron-poor manganese catalyst, in combination with hydrogen peroxide in a nonafluoro-tert-butyl alcohol (NFTBA) solvent, can selectively hydroxylate the sterically congested methyl groups of a tert-butyl moiety. chemrxiv.org This process transforms the inert alkyl group into a primary alcohol, which can then serve as a versatile point for further derivatization.

Iridium-Catalyzed Borylation: Another powerful C-H functionalization technique is the iridium-catalyzed borylation of C(sp³)-H bonds. While not demonstrated directly on this specific amino acid, this method has been successfully applied to structurally similar compounds like tert-leucine. acs.org The reaction introduces a boronate ester (e.g., BPin) onto the side chain, which can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds.

These advanced C-H functionalization methods represent a paradigm shift, enabling the late-stage modification of what was once considered an unchangeable part of the amino acid structure.

Synthesis of Advanced Derivatives for Specific Research Applications

The primary application of this compound is as a specialized building block for the synthesis of advanced derivatives, most notably non-natural peptides and peptidomimetics. researchgate.net Its unique structural features—N-methylation and a bulky tert-butyl side chain—are highly sought after for designing molecules with specific conformational properties, enhanced stability, and tailored biological activity.

The synthesis of these derivatives is typically accomplished via Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. csic.es In the context of the widely used Fmoc/tBu SPPS strategy, the N-Boc group of the title compound would be replaced with the base-labile Fmoc group to enable iterative chain elongation. rsc.org The incorporation of such a sterically demanding, N-methylated residue presents synthetic challenges but yields peptides with valuable characteristics.

Structural FeatureImplication for Derivative Synthesis and Properties
N-Methyl Group Prevents the formation of a hydrogen bond at the amide nitrogen, thereby restricting the peptide backbone's conformational flexibility. This is a key strategy for stabilizing specific secondary structures like β-turns. It also confers resistance to enzymatic degradation by proteases.
Bulky tert-Butyl Side Chain Exerts significant steric influence, directing the local and global folding of the peptide chain. researchgate.net It can be used to disrupt or promote specific protein-protein interactions and can enhance the metabolic stability of the peptide by shielding the backbone.
L-Configuration Chirality Maintains a defined stereochemistry at the α-carbon, which is crucial for the specific three-dimensional arrangement required for biological recognition and activity.

This table summarizes the key structural features of this compound and their impact on the properties of advanced derivatives synthesized from it.

By incorporating this amino acid into a peptide sequence, researchers can create derivatives with locked conformations, improved resistance to proteolytic cleavage, and potentially enhanced cell permeability. These advanced derivatives are valuable tools in drug discovery and chemical biology for probing biological systems and developing novel therapeutic leads.

Methodological Advancements and Future Perspectives in the Research of N Boc N Methyl 3 Tert Butyl L Alanine

Novel Coupling Reagents and Reaction Conditions for Sterically Hindered and N-Methylated Amino Acids

The incorporation of N-methylated and sterically hindered amino acids into a growing peptide chain is often plagued by sluggish reaction kinetics. bioengineer.org The nucleophilicity of the secondary amine in N-methylated residues is reduced, and the bulky tert-butyl group of N-Boc-N-methyl-3-tert-butyl-L-alanine further obstructs the approach to the reactive centers. To overcome these hurdles, significant advancements have been made in the development of coupling reagents and reaction conditions.

Traditional carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for such difficult couplings. researchgate.net Modern peptide synthesis relies heavily on onium salt-based reagents (aminium/uronium and phosphonium (B103445) salts), which demonstrate superior performance. uni-kiel.deacs.org Reagents such as HATU, HCTU, and HBTU are widely used, but even these can require optimization. peptide.com COMU, a third-generation uronium salt, is noted for its high reactivity, existing in the more reactive uronium form which can be advantageous for hindered couplings. peptide.com Phosphonium reagents like PyAOP and PyBOP are also highly effective, particularly for coupling N-methylated amino acids. peptide.comresearchgate.net

The choice of additive is also critical for enhancing coupling efficiency and suppressing side reactions, most notably racemization. uni-kiel.deresearchgate.net While HOBt was the traditional choice, derivatives with electron-withdrawing groups, and particularly HOAt, have shown superior performance in difficult couplings. researchgate.netacs.org The combination of a coupling reagent with an appropriate additive is key to minimizing the loss of optical integrity at the chiral center. uni-kiel.deresearchgate.net

Furthermore, reaction conditions can be modified to drive these challenging reactions to completion. Microwave-enhanced Solid-Phase Peptide Synthesis (SPPS) has emerged as a powerful technique, utilizing microwave energy to accelerate couplings that are otherwise slow and inefficient at ambient temperatures. cem.com This approach has proven effective for incorporating both N-methylated and other bulky, non-standard amino acids. cem.com

Coupling Reagent ClassExamplesKey Advantages for Hindered CouplingsCitation
Aminium/Uronium Salts HATU, HCTU, COMUHigh reactivity, effective at forming the active ester rapidly to promote amide bond formation. COMU is particularly potent. acs.orgpeptide.com
Phosphonium Salts PyBOP, PyAOPExcellent for N-methylated amino acids, with PyAOP often favored for the most difficult sequences. researchgate.nettandfonline.com
Carbodiimides + Additives DIC/EDC + HOAt/OxymaPureHOAt and OxymaPure are superior to HOBt for suppressing racemization and increasing reaction rates in sterically demanding couplings. researchgate.netuni-kiel.deacs.org
Immonium Salts PyBroP, PyCloPHalogenophosphonium reagents are highly reactive and have been used successfully for coupling α,α-dialkyl amino acids. tandfonline.com

Strategies for Enhanced Yields and Purity in Multi-Step Syntheses

Achieving high yield and purity in the multi-step synthesis of peptides containing this compound requires a holistic strategy that addresses challenges at each stage of the process, from coupling to final purification. Incomplete reactions are a primary source of impurities, leading to the formation of deletion and truncated peptide sequences. nih.govgyrosproteintechnologies.com

To maximize yield, capping is a crucial step. After a coupling reaction, any unreacted N-terminal amines are permanently blocked, typically through acetylation. gyrosproteintechnologies.com This prevents them from reacting in subsequent cycles, which simplifies the final purification by ensuring that the major impurities (capped, truncated sequences) are significantly different from the full-length target peptide. gyrosproteintechnologies.com

Minimizing side reactions is equally important. N-alkylated amino acids are particularly prone to epimerization during the carboxyl group activation step. ub.edu The use of high-performance coupling reagents in combination with racemization-suppressing additives like HOAt is a key strategy to maintain stereochemical integrity. uni-kiel.deresearchgate.net

The final, and often most challenging, step is purification. The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity. bachem.comwaters.com For industrial-scale production, more advanced and sustainable techniques are being adopted. Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is an innovative chromatographic technique that can significantly increase yield and productivity while reducing solvent consumption by over 30% compared to traditional batch chromatography. bachem.comrsc.org Other methods such as ion-exchange chromatography and Solid-Phase Extraction (SPE) can also be employed, sometimes in orthogonal steps, to isolate the target peptide from complex crude mixtures. nih.govpolypeptide.com

ChallengeStrategyImpact on Yield and PurityCitation
Incomplete Coupling Use of high-efficiency coupling reagents (e.g., COMU, HATU); Microwave assistance; Double coupling protocols.Increases the yield of the desired full-length peptide by driving the reaction to completion. peptide.comcem.com
Deletion Sequences Capping of unreacted amines with reagents like acetic anhydride (B1165640) after the coupling step.Prevents the formation of difficult-to-remove deletion impurities, simplifying final purification. gyrosproteintechnologies.com
Racemization Use of racemization-suppressing additives (e.g., HOAt, OxymaPure); Minimizing pre-activation times.Preserves the optical purity of the final peptide, which is critical for biological activity. uni-kiel.deacs.orgmerckmillipore.com
Difficult Purification Employing advanced chromatographic techniques like RP-HPLC, MCSGP, or orthogonal methods (e.g., ion-exchange).Achieves high final purity (>98%) required for most applications by efficiently separating the target peptide from closely related impurities. bachem.comrsc.orgpolypeptide.com

Integration into Automated Synthetic Platforms

The integration of challenging amino acids like this compound into automated SPPS platforms is essential for high-throughput synthesis and discovery. While standard automated synthesizers can be used, protocols must be adapted to accommodate the slow coupling kinetics. bioengineer.org This often involves programming longer reaction times or implementing "double coupling" cycles, where the same amino acid is coupled twice to ensure the reaction proceeds to completion.

The advent of microwave-assisted automated peptide synthesizers has been a significant breakthrough. cem.com These platforms allow for precise temperature control, using microwave energy to dramatically shorten the time required for difficult couplings, making the synthesis of peptides with multiple hindered residues more feasible and efficient. cem.com

A recent innovation that holds promise for automated synthesis is the development of immobilized ribosome-mimicking molecular reactors. bioengineer.org This approach addresses the fundamental limitation of mass transport in SPPS by creating a high local concentration of reactants directly on the solid support, which accelerates the acyl transfer step. bioengineer.orgresearchgate.net This technology is designed to be compatible with existing automated synthesizers, offering a way to boost efficiency without requiring entirely new instrumentation. bioengineer.org Automated platforms can also be programmed for site-specific N-methylation steps during the synthesis process, allowing for precise control over the final peptide structure. acs.org

Emerging Applications in Chemical Biology, Materials Science, or Supramolecular Chemistry

The unique structural features of this compound—namely the N-methyl group and the bulky tert-butyl side chain—impart valuable properties to peptides, opening up new applications in diverse scientific fields.

Chemical Biology: N-methylation is a well-established strategy for improving the drug-like properties of peptides. nih.govresearchgate.net It enhances metabolic stability by making the adjacent peptide bond resistant to cleavage by proteases. merckmillipore.comresearchgate.net This modification, combined with the conformational constraints imposed by the bulky side chain, can also increase cell permeability and oral bioavailability. nih.govnih.gov Peptides incorporating such residues are valuable as chemical probes to study biological processes, and as scaffolds for developing enzyme inhibitors, receptor agonists, or antagonists with improved pharmacokinetic profiles. nih.gov

Materials Science: The predictable and stable conformations adopted by peptides containing N-methylated and sterically hindered amino acids make them attractive building blocks for programmable biomaterials. researchgate.net These peptides can be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or hydrogels. bioengineer.org Such materials have potential applications in tissue engineering, regenerative medicine, and drug delivery systems, where the structural integrity and biological stability of the peptide component are paramount. bioengineer.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Boc-N-methyl-3-tert-butyl-L-alanine with high enantiomeric purity?

  • Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods using Boc-protected intermediates are common. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can be employed. Purity (>97%) is achievable via recrystallization in solvents like tert-butyl methyl ether or hexane, as noted in product specifications .
  • Characterization : Confirm purity using HPLC (>97.0% HLC) and stereochemical integrity via circular dichroism (CD) or chiral GC/MS analysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Compare 1^1H and 13^{13}C spectra with reference data (e.g., tert-butyl protons at δ 1.2–1.4 ppm, Boc carbonyl at ~170 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ ≈ 286.3 g/mol).
  • FT-IR : Verify Boc group presence via C=O stretch (~1680–1720 cm⁻¹) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Store at 0–6°C in airtight, amber glass containers under inert gas (e.g., argon) to minimize hydrolysis of the Boc group. Long-term stability is enhanced by desiccants like silica gel, as recommended for similar Boc-protected amino acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and TLC for this compound?

  • Triangulation Approach :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 220 nm) for quantification.
  • TLC : Validate with multiple solvent systems (e.g., ethyl acetate/hexane, 3:7) and derivatization (ninhydrin for free amines).
  • Cross-Validation : Compare results with independent methods like GC/MS or capillary electrophoresis. Discrepancies often arise from impurities with similar Rf values but distinct retention times .

Q. What strategies are effective for incorporating this compound into peptide chains while minimizing side reactions?

  • Coupling Conditions : Use HBTU/HOBt or DIC/Oxyma Pure for efficient amide bond formation.
  • Side-Chain Protection : Ensure tert-butyl and methyl groups are inert under SPPS conditions (e.g., TFA cleavage).
  • Monitoring : Employ Kaiser or Ellman tests to detect incomplete couplings. For sterically hindered residues, extended reaction times (≥2 hours) improve yields .

Q. How does the steric bulk of the 3-tert-butyl group influence conformational studies in peptide models?

  • Conformational Analysis :

  • X-ray Crystallography : Resolve intramolecular H-bonding and torsional angles.
  • Molecular Dynamics (MD) : Simulate backbone rigidity and side-chain interactions.
  • CD Spectroscopy : Compare α-helix or β-sheet propensity against unmodified alanine. The tert-butyl group often stabilizes helical conformations due to restricted φ/ψ angles .

Q. What are the challenges in quantifying trace degradation products of this compound under acidic conditions?

  • Degradation Pathways : Boc cleavage at pH < 3 generates tert-butyl carbamate and methyl-alanine byproducts.
  • Detection : Use LC-MS/MS with MRM (multiple reaction monitoring) for low-abundance species. Derivatize with dansyl chloride to enhance UV/fluorescence sensitivity .

Methodological Best Practices

  • Purity Assurance : Combine orthogonal methods (HPLC, NMR, elemental analysis) to address batch variability .
  • Data Reproducibility : Document solvent lot numbers, temperature, and humidity during synthesis/storage to mitigate environmental impacts .
  • Ethical Synthesis : Avoid azide-related intermediates (e.g., 3-azido derivatives) unless rigorously validated for safety, as noted in azide handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.